8-Methoxy vs. 8-Hydroxy: >400-Fold Difference in AKR1C3 Inhibitory Potency
The target compound (compound 6, 8‑methoxy) was directly compared with the 8‑hydroxy lead (compound 2d) in the same AKR1C3 enzymatic assay. Compound 6 showed no meaningful inhibition (IC₅₀ > 10 µM), while compound 2d exhibited an IC₅₀ of 25 nM, representing a >400‑fold loss of potency with the methoxy substitution [1].
| Evidence Dimension | AKR1C3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 8-Hydroxy analog (compound 2d): 25 nM |
| Quantified Difference | >400-fold reduction |
| Conditions | Recombinant AKR1C3 enzymatic assay; NADPH-coupled detection |
Why This Matters
This establishes the compound as an ideal negative-control probe for AKR1C3 SAR studies, enabling researchers to distinguish target engagement from off-target effects.
- [1] Endo S, Oguri H, Segawa J, et al. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry. 2020;63(18):10396-10411. doi:10.1021/acs.jmedchem.0c00939 View Source
